2-(4-chloro-3-methylphenoxy)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)propanamide
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Overview
Description
2-(4-chloro-3-methylphenoxy)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)propanamide is a synthetic organic compound It is characterized by the presence of a chlorinated phenoxy group, a thiolane ring with a sulfone group, and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-3-methylphenoxy)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)propanamide typically involves multiple steps:
Formation of the Phenoxy Group: The chlorinated phenoxy group can be synthesized via the reaction of 4-chloro-3-methylphenol with an appropriate halogenating agent.
Introduction of the Thiolane Ring: The thiolane ring with a sulfone group can be introduced through a cyclization reaction involving a suitable precursor.
Amidation Reaction: The final step involves the coupling of the phenoxy and thiolane intermediates with a propanamide derivative under specific conditions, such as the presence of a coupling agent and a base.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(4-chloro-3-methylphenoxy)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The thiolane ring can be further oxidized to introduce additional functional groups.
Reduction: The sulfone group can be reduced to a sulfide under specific conditions.
Substitution: The chlorinated phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenoxy ring.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Exploration as a candidate for drug development, particularly for its potential antimicrobial or anticancer properties.
Industry: Use in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(4-chloro-3-methylphenoxy)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)propanamide would depend on its specific application. For instance:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting their function or modulating their activity.
Chemical Reactivity: The compound’s reactivity may be influenced by the electronic and steric properties of its functional groups.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenoxy)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)propanamide: Lacks the methyl group on the phenoxy ring.
2-(4-chloro-3-methylphenoxy)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)acetamide: Has an acetamide group instead of a propanamide group.
Uniqueness
2-(4-chloro-3-methylphenoxy)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)propanamide is unique due to the specific combination of its functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C14H18ClNO4S |
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Molecular Weight |
331.8 g/mol |
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-(1,1-dioxothiolan-3-yl)propanamide |
InChI |
InChI=1S/C14H18ClNO4S/c1-9-7-12(3-4-13(9)15)20-10(2)14(17)16-11-5-6-21(18,19)8-11/h3-4,7,10-11H,5-6,8H2,1-2H3,(H,16,17) |
InChI Key |
SKNBYDQBTHNQLC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(C)C(=O)NC2CCS(=O)(=O)C2)Cl |
Origin of Product |
United States |
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